22:6 Cholesteryl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

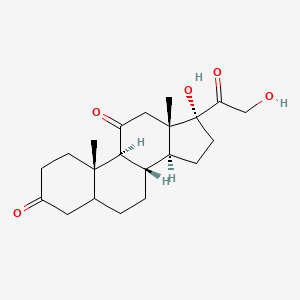

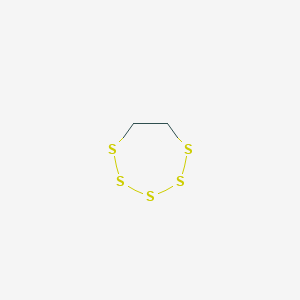

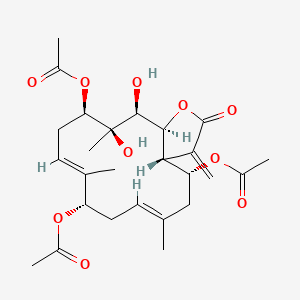

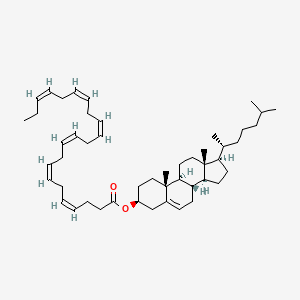

Cholesteryl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate is a cholesterol ester in which the acyl group is specified as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

Wissenschaftliche Forschungsanwendungen

Influence on Biosynthesis and ACAT Activity

Research demonstrates that certain synthetic oxysterols influence the biosynthesis of cholesteryl esters and the activity of acyl-CoA:Cholesterol acyl transferase (ACAT) in human hepatoma Hep G2 cell line. Specifically, they can significantly modify the biosynthesis of cholesteryl esters from various sources, indicating a potential application in modulating cholesterol metabolism and related pathways (Mehtiev et al., 2008).

Application in Mass Spectrometry

Cholesteryl esters (CE) are crucial lipid storage molecules. A study highlights the use of sodiated adducts of CE molecular species in electrospray ionization tandem mass spectrometry. This technique has been applied to quantify CE molecular species in biological samples, such as mouse monocyte-derived macrophages and plasma, providing valuable insights for biochemical and clinical research (Bowden et al., 2011).

Relationship with Postpartum Depression

A study correlates lowered levels of n-3 polyunsaturated fatty acids, including 22:6n-3, in serum phospholipids and cholesteryl esters with the development of postpartum depression. This suggests that monitoring these levels could have implications in predicting and potentially preventing postpartum depression (de Vriese et al., 2003).

Liquid Crystalline and Helical Twisting Properties

Research on cholesteryl esters with varying linkages and terminal groups reveals their ability to exhibit thermotropic liquid crystalline phases. This has implications for their use in materials science, particularly in developing liquid crystal display technologies and other optical-electric applications (Cheng et al., 2011).

Potential Biochemical Markers in Cancer

Cholesteryl esters have been identified in human malignant neoplasms, suggesting a potential correlation between these lipids and histological vascular proliferation in cancers. This finding positions cholesteryl esters as potential biochemical markers for cancer and targets for new therapeutic strategies (Tosi et al., 2003).

Altered Positional Specificity in LCAT Activity

Studies have indicated that the positional specificity of lecithin-cholesterol acyltransferase (LCAT) is altered in vivo, particularly when docosahexaenoic acid (22:6; DHA) supplementation is involved. This alteration in LCAT activity could have significant implications for understanding cholesterol metabolism and transport (Subbaiah et al., 2004).

Eigenschaften

Produktname |

22:6 Cholesteryl ester |

|---|---|

Molekularformel |

C49H76O2 |

Molekulargewicht |

697.1 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |

InChI-Schlüssel |

VOEVEGPMRIYYKC-HNJOWPRISA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)

![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)